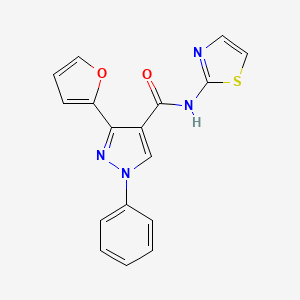![molecular formula C15H9ClF3NO3 B5888249 N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5888249.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BIX01294, is a small molecule inhibitor that selectively targets G9a, a histone methyltransferase enzyme. G9a has been implicated in various biological processes, including gene expression regulation, cell differentiation, and DNA damage response. BIX01294 has been shown to have potential applications in cancer therapy, epigenetics research, and neurodegenerative disease treatment.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide has been widely used in epigenetics research to study the role of G9a in gene expression regulation. It has been shown to inhibit G9a-mediated histone H3 lysine 9 (H3K9) methylation, leading to the activation of silenced genes. This compound has also been used in cancer research to target cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, as it has been shown to protect neurons from cell death.
作用機序
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide selectively binds to the SET domain of G9a, preventing its interaction with the cofactor, S-adenosylmethionine (SAM). This results in the inhibition of G9a-mediated H3K9 methylation, leading to the activation of silenced genes. This compound has been shown to be highly selective for G9a, with minimal off-target effects on other histone methyltransferases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell differentiation, inhibit cancer cell proliferation, and protect neurons from cell death. This compound has also been shown to improve memory and learning in animal models of neurodegenerative diseases. However, this compound has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain applications.
実験室実験の利点と制限
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of G9a, with minimal off-target effects. It is also cell-permeable, allowing for easy delivery to cells in culture. However, this compound has some limitations, including its cytotoxic effects at high concentrations and its limited solubility in water, which may require the use of organic solvents for delivery.
将来の方向性
There are several future directions for N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide research. One area of interest is the development of more potent and selective G9a inhibitors for use in cancer therapy and epigenetics research. Another area of interest is the investigation of the role of G9a in other biological processes, such as stem cell differentiation and DNA damage response. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, warrants further investigation.
合成法
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-chloro-3-(trifluoromethyl)aniline, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form this compound. The final product is purified using chromatography techniques to obtain a high-purity compound suitable for research applications.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3NO3/c16-11-3-2-9(6-10(11)15(17,18)19)20-14(21)8-1-4-12-13(5-8)23-7-22-12/h1-6H,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTUAZWREFCFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

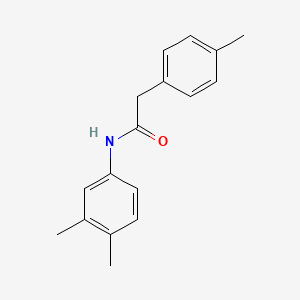
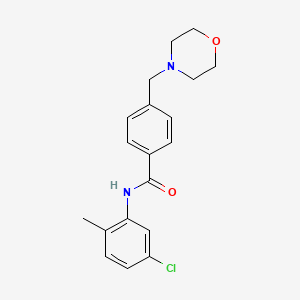

![2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5888211.png)
![6-[2-(4-fluorophenyl)vinyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5888216.png)
![N-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5888221.png)
![N-ethyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5888232.png)
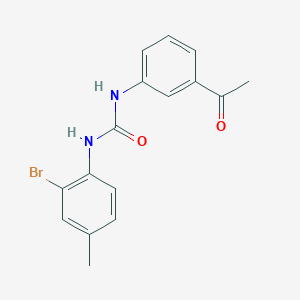
![4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5888238.png)
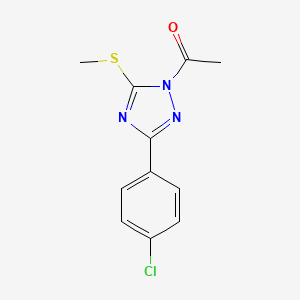
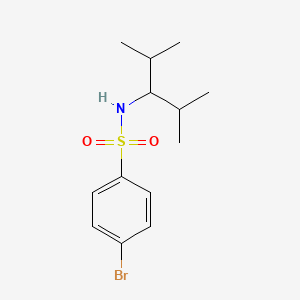
![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)
